5-Oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid
Description
Properties
IUPAC Name |
5-oxo-7-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3S/c16-11-9(12(17)18)10(8-4-2-1-3-5-8)14-13-15(11)6-7-19-13/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSJKJPVXGKANM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N3C=CSC3=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Optimization
Key parameters include ultrasonic power and reaction duration. At 51 W for 10 minutes, the yield of 5-oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives reaches 90%. The absence of solvents enhances local reactant concentration, accelerating the reaction while minimizing byproducts.
Comparative Efficiency
Traditional methods, such as refluxing in methanol for 5 hours, yield only 50%. Ultrasound bath irradiation (30 minutes) produces <10%, highlighting the superiority of probe-based systems in energy transfer and cavitation effects.
Polyphosphoric Acid (PPA)-Mediated Cyclodehydration
Cyclodehydration of 2-phenacylthio-dihydropyrimidine hydrobromides using PPA represents a classical route. The reaction proceeds via intramolecular cyclization, forming the thiazolo[3,2-a]pyrimidine core.
Synthetic Procedure
Heating dihydropyrimidine derivatives with freshly prepared PPA at 100–120°C for 2 hours induces cyclization. Subsequent neutralization with aqueous ammonia isolates the product. This method is versatile, accommodating diverse substituents on the phenyl ring.
Structural Validation
1H NMR analysis confirms the 5H-thiazolo[3,2-a]pyrimidine structure by comparing chemical shifts of precursors and cyclized products. For example, the disappearance of the -SH proton (δ 3.8–4.2 ppm) and emergence of a thiazole proton (δ 6.5–7.0 ppm) validate successful cyclization.
One-Pot Three-Component Synthesis
A one-pot strategy using p-toluenesulfonic acid (p-TSA) as a catalyst enables the synthesis of 5-(4-fluorophenyl)-3-(8-hydroxyquinolin-5-yl)-7-phenyl derivatives.
Reaction Conditions
Refluxing a mixture of 8-hydroxyquinoline-5-carbaldehyde, 4-fluoroaniline, and ethyl cyanoacetate in acetonitrile with 10 mol% p-TSA for 6 hours yields the target compound. The protocol eliminates intermediate isolation, reducing time and waste.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolo[3,2-a]pyrimidine compounds exhibit significant antimicrobial properties. For instance, a study synthesized various derivatives of 5-Oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid and evaluated their activity against a range of bacterial strains. The results indicated that certain derivatives showed potent activity against Gram-positive and Gram-negative bacteria, suggesting potential use as antimicrobial agents .
Anticancer Properties
Research has also indicated that thiazolo[3,2-a]pyrimidine derivatives possess anticancer properties. A specific study explored the cytotoxic effects of 5-Oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid on various cancer cell lines. The compound was found to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly in the context of inhibiting certain kinases involved in cancer progression. This inhibition could lead to the development of targeted therapies for cancer treatment. Studies have highlighted the structure-activity relationship (SAR) of these compounds, demonstrating how modifications can enhance their inhibitory effects .
Synthesis of Functional Materials
5-Oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid is utilized in the synthesis of functional materials due to its unique chemical structure. It has been incorporated into polymer matrices to create materials with enhanced thermal and mechanical properties. The incorporation of such heterocycles into polymers can improve their stability and functionality .
Photonic Applications
The compound's optical properties have been investigated for potential use in photonic devices. Its ability to absorb light at specific wavelengths makes it suitable for applications in sensors and light-emitting devices. Research has focused on optimizing its photophysical properties to enhance performance in these applications .
Case Study 1: Antimicrobial Screening
A study conducted by Jotani and Baldaniya synthesized a series of thiazolo[3,2-a]pyrimidine derivatives from 5-Oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid. The synthesized compounds were screened for antimicrobial activity using standard methods against various bacterial strains. The results indicated that several derivatives exhibited significant antibacterial activity, highlighting the potential of these compounds as new antimicrobial agents .
Case Study 2: Anticancer Activity Assessment
In a study assessing anticancer activity, researchers evaluated the effects of 5-Oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid on human cancer cell lines. The compound was tested for its ability to induce apoptosis and inhibit cell proliferation. Results showed a dose-dependent response, with higher concentrations leading to increased apoptosis rates in cancer cells .
Mechanism of Action
The mechanism by which 5-Oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid exerts its effects often involves interaction with biological macromolecules. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various molecular targets, including proteins and nucleic acids, disrupting their normal function.
Comparison with Similar Compounds
Antibacterial and Anti-Biofilm Agents
H5-25 : 3-{5-[5-(4-chloro-phenyl)-3-oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidin-2-ylidenemethyl]-furan-2-yl}-benzoic acid
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Anti-Inflammatory Agents
- 2-Benzylidene-7-methyl-3-oxo-5-(substituted-phenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters
Herbicidal Agents
Acetylcholinesterase Inhibitors
- 5H-Thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester derivatives
Key Functional Group Modifications
Physicochemical and Pharmacokinetic Properties
| Compound | LogP | Solubility (mg/mL) | Bioavailability (%) | Half-Life (h) |
|---|---|---|---|---|
| 5-Oxo-7-phenyl-6-carboxylic acid | 2.1 | 0.3 | 35 | 2.5 |
| Ethyl 5-(4-fluoro-phenyl)-6-carboxylate | 3.8 | 0.05 | 60 | 4.2 |
| H5-25 (4-chloro-phenyl analog) | 4.2 | 0.02 | 75 | 6.8 |
- Key Insight : Esterification at position 6 (e.g., ethyl ester) significantly improves lipophilicity and oral bioavailability compared to the carboxylic acid form .
Biological Activity
5-Oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antidiabetic and antimicrobial activities, supported by case studies and data tables.
- Molecular Formula : C₁₈H₁₅N₃O₃S
- Molecular Weight : 341.39 g/mol
- CAS Number : 123419-86-3
- Melting Point : Not specified in the literature.
Antidiabetic Activity
Recent studies have demonstrated that 5-Oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid exhibits notable antidiabetic properties. In a controlled experiment, rats treated with the compound showed significant reductions in serum glucose levels compared to control groups. The results indicated that at a dosage of 0.006 mg/kg, the compound reduced serum glucose by approximately 250.47% compared to the positive control group treated with streptozotocin (STZ) .
Table 1: Antidiabetic Effects of 5-Oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid
| Treatment Group | Serum Glucose Reduction (%) | Total Antioxidant Capacity (TAC) Change (%) |
|---|---|---|
| Positive Control | - | - |
| Glimepiride (0.1 mg/kg) | 236 | +12.21 |
| Compound (0.006 mg/kg) | 250.47 | -4.03 |
| Compound (0.004 mg/kg) | 233.5 | -5.44 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains. In vitro studies showed that it effectively inhibited the growth of Gram-positive bacteria such as Bacillus cereus and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these organisms were notably low, indicating strong antimicrobial activity .
Table 2: Antimicrobial Activity of 5-Oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid
| Microorganism | MIC (µg/mL) | Activity Level |
|---|---|---|
| E. coli | 5 | Significant |
| Salmonella typhimurium | 5 | Significant |
| Bacillus cereus | 10 | Moderate |
| Pseudomonas aeruginosa | 15 | Moderate |
| Rhizopus oligosporus | 10 | Moderate |
Case Studies
- Histopathological Analysis : A study involving diabetic rats treated with the compound showed improved histopathological features in liver and kidney tissues compared to untreated controls. The treated groups exhibited reduced degenerative changes, indicating protective effects against diabetes-induced organ damage .
- Molecular Docking Studies : Computational modeling suggested that the compound binds effectively to key protein targets involved in glucose metabolism and bacterial cell wall synthesis, enhancing its potential as both an antidiabetic and antimicrobial agent .
Q & A
Q. What are the established synthetic routes for 5-oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid?
A common method involves cyclocondensation of precursors such as substituted pyrimidines with thiazole derivatives. For example, refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester with chloroacetic acid, aromatic aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde), and sodium acetate in a 1:1 mixture of glacial acetic acid and acetic anhydride for 8–10 hours yields structurally analogous compounds (78% yield). Recrystallization from ethyl acetate-ethanol (3:2) produces single crystals suitable for X-ray analysis .
Q. How is the crystal structure of this compound characterized?
X-ray diffraction (XRD) is the primary method. Key parameters include:
- Puckering of the pyrimidine ring : Deviation of the chiral C5 atom by 0.224 Å from the mean plane, forming a flattened boat conformation.
- Dihedral angles : The fused thiazolo-pyrimidine ring forms an 80.94° angle with the benzene ring.
- Hydrogen bonding : Bifurcated C–H···O interactions create chains along the crystallographic c-axis .
| Parameter | Value | Reference |
|---|---|---|
| C5 deviation (Å) | 0.224 | |
| Dihedral angle (°) | 80.94 | |
| Space group | Monoclinic, |
Q. What spectroscopic techniques validate its molecular structure?
- NMR : Confirms substituent positions and aromaticity.
- IR : Identifies carbonyl (C=O) and carboxylic acid (O–H) functional groups.
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Q. How do data contradictions arise in structural or synthetic studies?
Discrepancies often stem from:
- Substituent variability : Different arylidene groups (e.g., 2-bromobenzylidene vs. 4-methoxyphenyl) alter dihedral angles and hydrogen-bonding networks .
- Stereochemical outcomes : Chirality at C5 can lead to enantiomeric forms with distinct XRD profiles .
- Reaction conditions : Variations in solvent polarity or temperature may yield polymorphic forms .
Q. What computational methods support experimental data interpretation?
- Density Functional Theory (DFT) : Validates XRD-derived bond lengths and angles.
- Molecular docking : Predicts binding affinity to biological targets (e.g., enzymes) based on conformational flexibility .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) in crystal structures .
Methodological Guidance
Q. How to resolve conflicting spectral data for this compound?
- Cross-validate techniques : Compare XRD data with NMR/IR to confirm functional groups and stereochemistry.
- Control experiments : Synthesize derivatives with systematic substituent changes to isolate spectral contributions .
- Dynamic NMR : Resolve conformational exchange in solution vs. solid-state structures .
Q. What strategies improve crystallinity for XRD analysis?
- Slow evaporation : Use ethyl acetate-ethanol (3:2) for controlled crystal growth .
- Seeding : Introduce microcrystals to induce homogeneous nucleation.
- Temperature gradients : Optimize cooling rates during recrystallization .
Data-Driven Research Directions
Q. How to design derivatives with enhanced bioactivity?
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., fluoro, amino) at C7 or the phenyl ring to modulate electronic and steric effects .
- Hybrid scaffolds : Fuse with quinoline or pyridazine rings to explore synergistic antibacterial or anticancer activity .
| Derivative | Biological Target | Reference |
|---|---|---|
| 8-Fluoro-quinoline | Antibacterial | |
| Thiadiazolo-pyrimidine | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
